molecular formula C9H11N3 B13102461 2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine

2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine

Cat. No.: B13102461
M. Wt: 161.20 g/mol
InChI Key: GJLTXRWLJHQRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features a pyridine ring fused to a tetrahydropyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the tetrahydropyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce tetrahydropyrimidine derivatives with varying degrees of saturation.

Scientific Research Applications

2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine
  • 2-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidine
  • Imidazo[1,2-a]pyridine derivatives

Uniqueness

2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-pyridin-3-yl-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C9H11N3/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7H,2,5-6H2,(H,11,12)

InChI Key

GJLTXRWLJHQRCR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.